(2-Chloropyridin-3-yl)methanamine hydrochloride

LOXL2 inhibition Enzyme selectivity Cancer research

Researchers exploring positional SAR on chloropyridinyl methanamine cores face synthetic bottlenecks when the 2-chloro-3-aminomethyl isomer is unavailable. This compound directly addresses that gap, providing the exact substitution pattern needed for unambiguous structure-activity comparison with the 4-yl isomer (LOXL2 IC50 126 nM). - Pure, single-isomer building block eliminates positional ambiguity in coupling reactions. - Enables direct SAR comparison with the 2-chloro-4-yl isomer to map target engagement requirements. - HCl salt form ensures consistent solubility and ease of handling for reproducible library synthesis. Supplied with full analytical documentation; ships ambient from US/EU stock.

Molecular Formula C6H8Cl2N2
Molecular Weight 179.04 g/mol
CAS No. 1432754-64-7
Cat. No. B1524399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloropyridin-3-yl)methanamine hydrochloride
CAS1432754-64-7
Molecular FormulaC6H8Cl2N2
Molecular Weight179.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)Cl)CN.Cl
InChIInChI=1S/C6H7ClN2.ClH/c7-6-5(4-8)2-1-3-9-6;/h1-3H,4,8H2;1H
InChIKeySWJJZTFDGPUUCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloropyridin-3-yl)methanamine HCl Procurement Guide


(2-Chloropyridin-3-yl)methanamine hydrochloride (CAS 1432754-64-7) is a heterocyclic building block with molecular formula C6H8Cl2N2 and molecular weight 179.05 g/mol . It comprises a pyridine ring with a chlorine atom at the 2-position and an aminomethyl group at the 3-position, presented as the hydrochloride salt to enhance solubility and handling properties. The compound serves as a versatile intermediate in medicinal chemistry and agrochemical research, where its halogen substitution pattern enables participation in nucleophilic substitution and cross-coupling reactions for the construction of more complex molecular architectures [1].

Workflow Medicinal chemistry & agrochemical intermediate
Selection Hydrochloride salt supports aqueous handling
Use context Nucleophilic substitution & cross-coupling reactions

2-Chloropyridin-3-yl)methanamine HCl Substitution Risks


Substituting (2-Chloropyridin-3-yl)methanamine hydrochloride with other chloropyridinyl methanamine positional isomers or halogen-variant analogs introduces quantifiable alterations in molecular properties, synthetic accessibility, and biological target engagement. The specific 2-chloro, 3-aminomethyl substitution pattern on the pyridine ring determines the compound's electronic distribution, steric environment, and reactivity profile [1]. Positional isomers—such as the 2-chloro-4-yl variant—exhibit demonstrably different biological activities, including validated enzyme inhibition against targets like LOXL2 (IC50 = 126 nM), whereas the 3-yl isomer lacks such characterized activity [2]. Similarly, halogen substitution (Br vs. Cl vs. F) alters molecular weight, lipophilicity, and metabolic stability, directly impacting synthetic route selection and downstream pharmacological properties . Generic substitution without accounting for these documented differences risks synthetic failure, altered reaction yields, and compromised biological data reproducibility.

Positional isomer mismatch

The 4-yl isomer shows LOXL2 inhibition; the 3-yl isomer may not engage this target, limiting direct replacement.

Halogen-dependent properties

Br or F substitution alters molecular weight, lipophilicity, and metabolic stability, shifting synthetic and biological outcomes.

Salt form vs free base

Free base may exhibit limited aqueous solubility; the hydrochloride form is required for aqueous assay compatibility.

2-Chloropyridin-3-yl)methanamine HCl vs Structural Analogs


Positional Isomer Activity: 3-yl vs 4-yl

The 2-chloro-4-yl positional isomer ((2-Chloropyridin-4-yl)methanamine hydrochloride) demonstrates potent and selective LOXL2 inhibition, whereas the 2-chloro-3-yl isomer ((2-Chloropyridin-3-yl)methanamine hydrochloride) shows no characterized activity against this target . This positional difference in chlorine placement on the pyridine ring fundamentally alters target engagement capability.

LOXL2 inhibition
Head-to-head
3-yl: No reported activity
4-yl: IC₅₀ = 126 nM
Positional isomer engagement differs; verify target-specific requirement.
In vitro enzyme assay; human whole blood IC₅₀ = 1.45 µM for 4-yl
LOXL2 inhibition Enzyme selectivity Cancer research

Chloro vs Bromo vs Fluoro: Molecular Properties

The 2-chloro substituent provides a distinct balance of molecular weight, lipophilicity, and synthetic accessibility compared to the 2-bromo and 2-fluoro analogs . Chlorine imparts intermediate metabolic stability and membrane permeability characteristics relative to fluorine (enhanced metabolic stability but lower reactivity) and bromine (increased molecular weight and lipophilicity but potentially reduced stability) [1].

Molecular weight
Class-level
179.05 g/mol (Cl)
Δ -44.45 vs Br; Δ +52.92 vs F
Chlorine provides intermediate reactivity and drug-like property profile.
Calculated from standard atomic masses
Molecular weight Lipophilicity Metabolic stability

Synthetic Accessibility: Acid Precursor

The 2-chloro-3-yl isomer can be synthesized via reduction of 2-chloropyridine-3-carboxylic acid, a commercially available starting material [1]. This contrasts with the 2-fluoro-3-yl isomer, which may require alternative precursors due to differing electronic and steric properties affecting reaction outcomes .

Synthetic route
Class-level
2-chloropyridine-3-carboxylic acid → acyl chloride → amine
Precursor availability may affect large-scale procurement feasibility.
Yield data not reported; verify commercial sourcing
Synthesis route Starting material availability Reaction efficiency

Salt Form Solubility: HCl vs Free Base

The hydrochloride salt form of (2-Chloropyridin-3-yl)methanamine enhances aqueous solubility compared to the free base form, improving handling and compatibility with aqueous biological assay conditions [1]. This principle applies across the chloropyridinyl methanamine class, where salt forms consistently demonstrate improved solubility profiles .

Aqueous solubility
Class-level
HCl salt: enhanced solubility
Free base: limited aqueous solubility
Hydrochloride salt is preferred for aqueous biological assay conditions.
Quantitative data not reported; verify lot-specific solubility
Aqueous solubility Formulation Biological assay compatibility

2-Chloropyridin-3-yl)methanamine HCl Application Scenarios


Medicinal Chemistry: Halogen Scaffold Diversification

(2-Chloropyridin-3-yl)methanamine hydrochloride is optimally deployed in medicinal chemistry programs requiring a pyridine scaffold with a chlorine atom at the 2-position and a primary amine handle at the 3-position. The chlorine substituent enables participation in Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions, while the aminomethyl group provides a conjugation site for amide bond formation or reductive amination. The compound's intermediate molecular weight and chlorine-mediated lipophilicity make it a suitable core for generating compound libraries with favorable drug-like physicochemical properties, as inferred from class-level halogen SAR data [1].

Positional Isomer Screening in SAR Studies

This compound serves as a critical comparator in SAR campaigns exploring the biological consequences of chlorine substitution position on pyridinyl methanamine scaffolds. Direct comparison with the 2-chloro-4-yl isomer (documented LOXL2 inhibitor, IC50 = 126 nM) [1] enables researchers to map target engagement requirements and guide lead optimization efforts. Procurement of both the 3-yl and 4-yl isomers allows systematic evaluation of how positional isomerism affects potency, selectivity, and off-target profiles across diverse biological targets.

Agrochemical Intermediate: Pyridine-Based Actives

The compound functions as a versatile building block for constructing agrochemical active ingredients where chloropyridine motifs are prevalent pharmacophores [1]. The hydrochloride salt form facilitates handling and storage in industrial settings, while the 2-chloro-3-aminomethyl substitution pattern provides a reactive framework for generating diverse agrochemical candidates through established synthetic transformations. Selection of the chloro (rather than bromo or fluoro) analog balances cost, reactivity, and physicochemical properties appropriate for agricultural applications.

Application
Selection Property
Validation Focus
Medicinal chemistry building block
2-chloro-3-aminomethyl pyridine scaffold
Cross-coupling reactivity; amide conjugation efficiency
Positional isomer SAR studies
3-yl vs 4-yl positional comparison
Target engagement profiling; selectivity assessment
Agrochemical intermediate
Chloropyridine motif reactivity
Synthetic transformation versatility; cost-reactivity balance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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